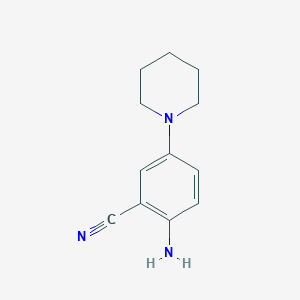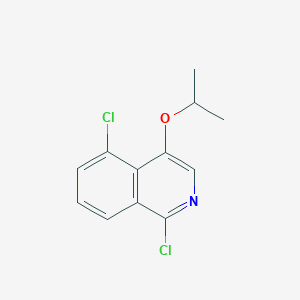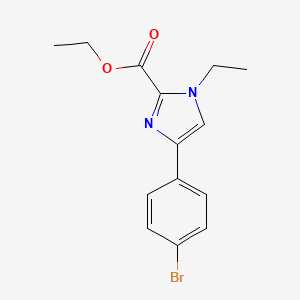
2-(tert-butylamino)-N-(5-chloropyridin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-butylamino)-N-(5-chloropyridin-2-yl)acetamide is an organic compound that features a tert-butylamino group and a chloropyridinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butylamino)-N-(5-chloropyridin-2-yl)acetamide typically involves the reaction of 5-chloropyridine-2-carboxylic acid with tert-butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-butylamino)-N-(5-chloropyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloropyridinyl moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
2-(tert-butylamino)-N-(5-chloropyridin-2-yl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 2-(tert-butylamino)-N-(5-chloropyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The tert-butylamino group and chloropyridinyl moiety play crucial roles in its activity. The compound may bind to specific receptors or enzymes, leading to a cascade of biochemical reactions that result in its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(tert-butylamino)-N-(3-chloropyridin-2-yl)acetamide
- 2-(tert-butylamino)-N-(4-chloropyridin-2-yl)acetamide
- 2-(tert-butylamino)-N-(5-bromopyridin-2-yl)acetamide
Uniqueness
2-(tert-butylamino)-N-(5-chloropyridin-2-yl)acetamide is unique due to the specific positioning of the chloropyridinyl moiety, which influences its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H16ClN3O |
|---|---|
Peso molecular |
241.72 g/mol |
Nombre IUPAC |
2-(tert-butylamino)-N-(5-chloropyridin-2-yl)acetamide |
InChI |
InChI=1S/C11H16ClN3O/c1-11(2,3)14-7-10(16)15-9-5-4-8(12)6-13-9/h4-6,14H,7H2,1-3H3,(H,13,15,16) |
Clave InChI |
PRZZTGIJEMZLGF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCC(=O)NC1=NC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


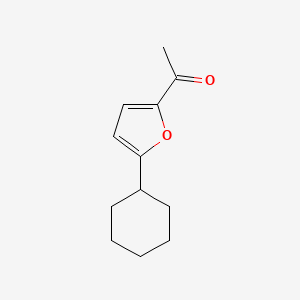
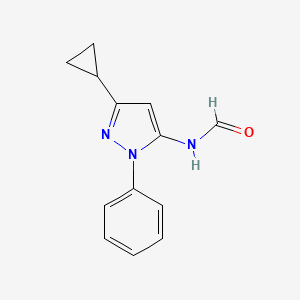
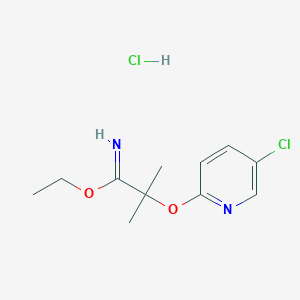
![3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole](/img/structure/B13880939.png)
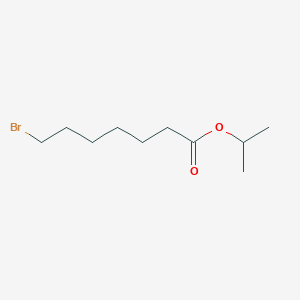
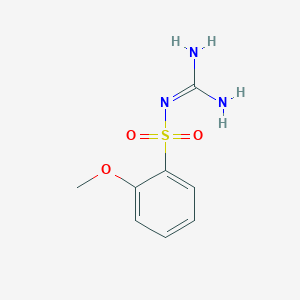
![Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate](/img/structure/B13880942.png)
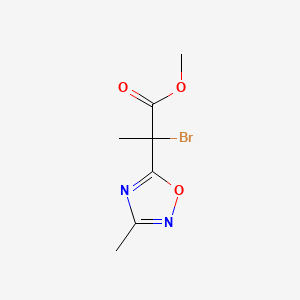
![Ethyl 2-[(2-methyl-2-phenylpropyl)amino]acetate](/img/structure/B13880945.png)
